6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 496804-95-6
VCID: VC21484818
InChI: InChI=1S/C21H24N2OS2/c1-13(24)12-26-20-16(11-22)19(18-6-5-9-25-18)15-10-14(21(2,3)4)7-8-17(15)23-20/h5-6,9,14H,7-8,10,12H2,1-4H3
SMILES: CC(=O)CSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C3=CC=CS3
Molecular Formula: C21H24N2OS2
Molecular Weight: 384.6g/mol

6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 496804-95-6

Cat. No.: VC21484818

Molecular Formula: C21H24N2OS2

Molecular Weight: 384.6g/mol

* For research use only. Not for human or veterinary use.

6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile - 496804-95-6

Specification

CAS No. 496804-95-6
Molecular Formula C21H24N2OS2
Molecular Weight 384.6g/mol
IUPAC Name 6-tert-butyl-2-(2-oxopropylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C21H24N2OS2/c1-13(24)12-26-20-16(11-22)19(18-6-5-9-25-18)15-10-14(21(2,3)4)7-8-17(15)23-20/h5-6,9,14H,7-8,10,12H2,1-4H3
Standard InChI Key KPYTWUSAFCDGHG-UHFFFAOYSA-N
SMILES CC(=O)CSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C3=CC=CS3
Canonical SMILES CC(=O)CSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C3=CC=CS3

Introduction

Chemical Structure and Properties

Structural Features

6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile possesses a complex molecular architecture with several distinctive structural elements. The core structure consists of a partially saturated quinoline system (tetrahydroquinoline), where the benzene portion is fully hydrogenated, creating a cyclohexane ring fused to a pyridine ring. This tetrahydroquinoline scaffold is decorated with multiple functionalities at different positions, which significantly contribute to the compound's chemical characteristics and potential biological activities .

The most notable structural features include a tert-butyl group at position 6, which introduces steric bulk and enhances lipophilicity; a (2-oxopropyl)sulfanyl group at position 2, containing both sulfur and ketone functionalities; a thiophen-2-yl group at position 4, which is a five-membered aromatic heterocycle containing sulfur; and a carbonitrile (cyano) group at position 3, which is a polar, electron-withdrawing functional group. The combination of these diverse functional groups within a single molecular framework creates a chemically versatile compound with multiple reactive sites .

The structural complexity of this molecule likely influences its three-dimensional conformation, solubility properties, and potential interactions with biological targets. The presence of both polar groups (nitrile, ketone) and lipophilic moieties (tert-butyl, thiophene) suggests an amphiphilic character that could be relevant for membrane permeability in biological systems.

Physical and Chemical Properties

The physical and chemical properties of 6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile are summarized in Table 1, based on available data from chemical repositories and manufacturer information .

Table 1: Physical and Chemical Properties of 6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

PropertyValue
CAS Number496804-95-6
Molecular FormulaC21H24N2OS2
Molecular Weight384.6 g/mol
IUPAC Name6-tert-butyl-2-(2-oxopropylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChIInChI=1S/C21H24N2OS2/c1-13(24)12-26-20-16(11-22)19(18-6-5-9-25-18)15-10-14(21(2,3)4)7-8-17(15)23-20/h5-6,9,14H,7-8,10,12H2,1-4H3
InChIKeyKPYTWUSAFCDGHG-UHFFFAOYSA-N
SMILESCC(=O)CSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C3=CC=CS3
Physical StateNot specified in available data
SolubilityNot specified in available data
Melting PointNot specified in available data
AppearanceNot specified in available data

The compound contains several functional groups that contribute to its chemical reactivity profile. The nitrile group at position 3 is susceptible to hydrolysis, reduction, and nucleophilic addition reactions. The thiophene ring can undergo various electrophilic aromatic substitution reactions typical of heterocyclic compounds. The (2-oxopropyl)sulfanyl group presents opportunities for reactions at both the sulfur atom and the ketone functionality.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

For the identification and quantification of 6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, several chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) with UV detection would be particularly useful, given the compound's aromatic and conjugated systems that absorb in the UV range. Reverse-phase chromatography using C18 columns with appropriate mobile phase compositions (typically acetonitrile or methanol with water, possibly containing buffers) would likely provide good separation and detection.

  • Thin-Layer Chromatography (TLC) could serve as a rapid analytical method for monitoring reactions involving this compound. Suitable visualization methods might include UV light exposure or chemical staining reagents that react with the various functional groups present.

  • Gas Chromatography (GC) might be applicable if the compound exhibits sufficient volatility or after derivatization to enhance volatility.

Spectroscopic Methods

Various spectroscopic techniques would be valuable for the identification and structural characterization of this compound:

  • UV-Visible Spectroscopy: The presence of the thiophene ring and the conjugated nitrile group would give rise to characteristic absorption bands in the UV-visible spectrum.

  • Infrared (IR) Spectroscopy: Expected to show distinctive absorption bands for the nitrile group (typically around 2200-2220 cm-1), the ketone carbonyl (around 1700-1720 cm-1), and the thiophene ring vibrations.

  • NMR Spectroscopy: Both 1H and 13C NMR would provide detailed structural information, with characteristic chemical shifts for the various proton and carbon environments as described earlier. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would facilitate complete structural assignment.

  • Mass Spectrometry: Would confirm the molecular weight of 384.6 g/mol and provide characteristic fragmentation patterns. High-resolution mass spectrometry would enable confirmation of the molecular formula C21H24N2OS2.

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